Ara-cmp-dipalmitin

Descripción

Historical Context of Cytosine Arabinoside (Ara-C) Limitations in Chemotherapy

Cytosine arabinoside, a cornerstone in the treatment of hematological malignancies like acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, has been in clinical use since 1969. cdn-website.comresearchgate.netwikipedia.org Its mechanism of action involves interference with DNA synthesis, making it particularly effective against rapidly dividing cancer cells. ontosight.aiwikipedia.org However, the clinical utility of Ara-C is significantly constrained by several factors:

Rapid Deamination: Ara-C has a short plasma half-life, with an initial phase of about 10 minutes, primarily because it is quickly broken down by the enzyme cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside. cdn-website.comnih.gov This enzyme is abundant in the liver, intestines, and kidneys. cdn-website.com

Rate-Limiting Phosphorylation: For Ara-C to become active, it must be phosphorylated within the cell to its triphosphate form, Ara-CTP. cdn-website.comnih.gov The initial phosphorylation to Ara-C monophosphate (Ara-CMP) by deoxycytidine kinase is the rate-limiting step in this activation process. cdn-website.comnih.govnih.gov

Limited Bioavailability and Cellular Uptake: As a polar molecule, Ara-C has poor lipid solubility and limited ability to cross cell membranes, relying on specific nucleoside transporters. nih.govresearchgate.netresearchgate.net

These limitations necessitate the administration of high doses of Ara-C, which can lead to significant toxicities. researchgate.netwikipedia.org

Rationale for Nucleoside Prodrug Development

The development of nucleoside prodrugs aims to circumvent the metabolic and pharmacokinetic shortcomings of parent compounds like Ara-C. researchgate.net By chemically modifying the drug, researchers can improve its stability, cellular uptake, and activation profile.

A key strategy to protect Ara-C from deamination is to modify the 4-amino group of the cytosine ring, which is the target of cytidine deaminase. researchgate.net Conjugating a molecule at this position can shield the active site from the enzyme. nih.gov The development of lipid-based prodrugs, such as those involving fatty acid conjugation, serves this protective function while also increasing the drug's lipophilicity. researchgate.net Research has shown that phospholipid conjugates of Ara-C are resistant to deamination by cytidine deaminase. cdn-website.comnih.gov

To overcome the slow and often inefficient initial phosphorylation step, prodrug strategies have been designed to deliver the monophosphate form of the nucleoside analog directly into the cell. nih.govnih.gov This "kinase bypass" strategy can lead to higher intracellular concentrations of the active metabolite. researchgate.net Lipidated nucleotide prodrugs are designed to be cleaved by intracellular enzymes, releasing the nucleoside monophosphate and effectively bypassing the need for deoxycytidine kinase. cdn-website.comresearchgate.net

Strategies for Mitigating Rapid Deamination by Cytidine Deaminase

Definition and Conceptual Significance of Ara-CMP-Dipalmitin as a Lipidated Nucleotide Prodrug

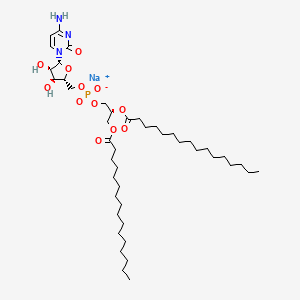

This compound is chemically defined as 1-β-D-arabinofuranosylcytosine 5'-monophosphate-L-1,2-dipalmitin. researchgate.netontosight.ai It is a conjugate of Ara-CMP and dipalmitin (B8236172), a diglyceride with two palmitic acid chains. ontosight.aiontosight.ai This structure confers an amphiphilic nature to the molecule, allowing it to be incorporated into lipid-based delivery systems like liposomes. ontosight.aiontosight.ai

The conceptual significance of this compound lies in its dual-action design to address Ara-C's primary limitations. The lipid moiety:

Increases Lipophilicity: Enhancing its ability to cross cell membranes. ontosight.airesearchgate.net

Protects from Deamination: The linkage shields the vulnerable part of the Ara-C molecule. cdn-website.com

Bypasses Initial Phosphorylation: Upon intracellular cleavage, it releases Ara-CMP directly, circumventing the rate-limiting step catalyzed by deoxycytidine kinase. cdn-website.comgoogle.com

This innovative approach has shown promise in preclinical studies, demonstrating increased efficacy compared to the parent drug. nih.govnih.gov For instance, in vivo studies in mice with L1210 lymphoid leukemia showed that phospholipid prodrugs of Ara-C were significantly more effective than Ara-C alone. researchgate.netnih.gov

Research Findings on Ara-C Prodrugs

| Prodrug Strategy | Key Findings | Reference(s) |

| Phospholipid Conjugates | Increased efficacy in animal tumor models, resistance to cytidine deaminase, and bypass of initial phosphorylation. | cdn-website.com |

| Fatty Acid Derivatives | Improved lipophilicity and potential to protect against deamination. | researchgate.net |

| Liposomal Formulations | Enhanced drug delivery, sustained release, and improved therapeutic index. | nih.govscispace.com |

| Amino Acid Conjugates | Investigated for improved oral delivery of cytarabine (B982). | scispace.com |

Structure

2D Structure

Propiedades

Número CAS |

83208-25-7 |

|---|---|

Fórmula molecular |

C44H79N3NaO12P |

Peso molecular |

896.1 g/mol |

Nombre IUPAC |

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C44H80N3O12P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)55-33-36(58-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-60(53,54)57-35-37-41(50)42(51)43(59-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H2,45,46,52);/q;+1/p-1/t36-,37-,41-,42+,43-;/m1./s1 |

Clave InChI |

POWTWEXJCZXSGV-CGQIQFRJSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Sinónimos |

1-beta D-arabinofuranosylcytosine 5'-monophosphate-L-1,2-dipalmitin ara-CMP-dipalmitin |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for Ara Cmp Dipalmitin

Early Synthetic Approaches for Phospholipid-Nucleotide Conjugates

The initial syntheses of phospholipid-nucleotide conjugates like Ara-CMP-dipalmitin were pioneering efforts that laid the groundwork for future developments. These methods primarily relied on condensation reactions involving pre-formed nucleoside monophosphate intermediates.

Condensation Reactions Utilizing Nucleoside Monophosphate Intermediates

A common early strategy for creating compounds such as cytidine (B196190) diphosphate (B83284) diglyceride (CDP-DG), a structural analog of this compound, involved the condensation of a nucleoside monophosphate with a phosphatidic acid. googleapis.com One of the key methods was the reaction of cytidine-5'-monophosphate-morpholidate (CMP-morpholidate) with DL-phosphatidic acid (DL-diacylglycerol phosphate) in anhydrous pyridine (B92270). googleapis.com This approach was adapted for the synthesis of various CDP-DG analogs, including those containing the ara-C moiety. googleapis.com The fundamental principle of this reaction is the formation of a phosphodiester bond between the phosphate (B84403) group of the nucleoside and the hydroxyl group of the diacylglycerol. The polymerization reaction that forms a DNA strand, for instance, is a condensation reaction between a phosphate group and a sugar, resulting in a phosphodiester bond. unizin.org

In a notable synthesis, the chemical creation of an analog, ara-CDP-DL-dipalmitin, was achieved by substituting the cytidine part with the anti-cancer drug cytosine arabinoside (ara-C). googleapis.com This demonstrated the feasibility of incorporating therapeutic nucleoside analogs into phospholipid structures.

Challenges in Original Synthesis Methodologies

Despite their conceptual straightforwardness, early synthetic routes were fraught with challenges that limited their efficiency and scalability. A major issue was the prolonged reaction times required for the condensation to proceed to a reasonable extent. For example, the Agranoff and Suomi synthesis took over 65 hours. googleapis.com

Furthermore, the purification of the final product proved to be a significant hurdle. The presence of unreacted phosphatidic acid in the reaction mixture complicated the isolation of the desired liponucleotide, leading to low yields of the pure compound. googleapis.com Reported yields for 70% pure CDP-DL-dipalmitin were between 30% and 60%, with later researchers typically achieving only 20% to 30% yields for the final product. googleapis.com Another critical step that often failed was lyophilization from benzene, which was necessary to create a fluffy, pyridine-soluble material for the reaction to occur. googleapis.com An alternative approach involving the reaction of a phospholipid morpholidate with ara-CMP also resulted in a low yield of 30% after seven days. googleapis.com

These challenges highlighted the need for more efficient and reliable synthetic methods to produce this compound and other liponucleotides for further investigation and potential therapeutic use.

Improved and Modernized Synthetic Pathways

In response to the limitations of early methods, researchers have developed improved synthetic pathways for liponucleotides like this compound. These modern strategies focus on novel intermediates, optimized reaction conditions, and advanced purification techniques to enhance yield and purity.

Novel Glycerol (B35011) Monophosphate Amidate Intermediates in Synthesis

A significant advancement in the synthesis of glycerol di- and triphosphate derivatives, including liponucleotides, involves the use of novel glycerol monophosphate amidate intermediates. googleapis.com This innovative route offers a more efficient alternative to the traditional condensation reactions. In this improved method, a glycerol monophosphate species is reacted with a nucleoside. googleapis.com This approach has been shown to be applicable to the synthesis of various glyceride derivatives of naturally occurring nucleosides, including those of adenine, guanine, cytosine, and thymine. googleapis.com The use of these novel amidate intermediates helps to circumvent some of the issues associated with the older methods, such as the presence of unreacted phosphatidic acid, which simplifies the purification process. googleapis.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated include the molar ratio of reactants, the choice of catalyst and solvent, reaction time, and temperature. googleapis.com

Modern protocols often utilize a molar ratio between the glyceride monophosphate and nucleoside reactants of about 1:1. googleapis.com Anhydrous pyridine is frequently the preferred solvent and basic catalyst. googleapis.com Reaction times have been significantly reduced, with some modern methods completing the reaction in under 10 hours, a stark contrast to the multi-day reactions of earlier syntheses. googleapis.com The reaction temperature is typically maintained between 4°C and 80°C, with room temperature often being optimal. googleapis.com

Further yield enhancements have been achieved through various strategies. For instance, in the synthesis of related nucleotide prodrugs, increasing the equivalents of the phosphorylating reagent or the nucleotide concentration has led to significant improvements in conversion and isolated yields. acs.org Microwave irradiation has also been explored to shorten reaction times and improve yields. acs.org

| Parameter | Early Methods | Modern Optimized Methods |

| Reaction Time | > 65 hours googleapis.com | < 10 hours googleapis.com |

| Typical Yield | 20-30% googleapis.com | Significantly higher due to optimization |

| Key Intermediate | CMP-morpholidate googleapis.com | Glycerol monophosphate amidate googleapis.com |

| Purification | Troublesome due to unreacted starting materials googleapis.com | Simplified due to cleaner reaction mixtures googleapis.com |

Chromatographic Purification Techniques for Liponucleotides

The purification of liponucleotides like this compound is a critical step in obtaining a high-purity product. High-performance liquid chromatography (HPLC) has emerged as a highly effective technique for this purpose. uri.edu Both analytical and preparative HPLC methods have been developed to isolate and purify synthetic liponucleotides. uri.edu

Common chromatographic techniques for purifying oligonucleotides and their conjugates include reversed-phase HPLC (RP-HPLC) and ion-exchange chromatography (IEX). diva-portal.orgoligofastx.com

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. diva-portal.org It is particularly effective for purifying short oligonucleotides and those with hydrophobic modifications. atdbio.com For liponucleotides, the lipid chains provide strong hydrophobic character, making RP-HPLC a suitable purification method.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge. diva-portal.org It is a powerful method for purifying oligonucleotides due to the charged phosphate backbone and is known for its high loading capacity and resolution, making it suitable for large-scale purification. knauer.net

The choice of chromatographic technique depends on the specific properties of the liponucleotide being purified. Often, a combination of techniques may be employed to achieve the desired level of purity. The development of these advanced chromatographic methods has been instrumental in overcoming the purification challenges that plagued early syntheses, enabling the production of highly pure this compound for research and development. uri.edu

Structural Analogs and Derivatization for Modulating Pharmacological Activity

The chemical structure of this compound has been strategically modified to create structural analogs with enhanced pharmacological properties. These derivatization strategies focus on altering the lipid portion of the molecule to influence its stability, cellular uptake, and metabolic processing. Key approaches include varying the length of the lipid acyl chains, replacing the ester linkage with a more stable ether bond, and incorporating isotopic labels to elucidate metabolic pathways.

Impact of Varying Lipid Acyl Chain Lengths on Conjugate Properties

Studies involving a series of 1-β-D-arabinofuranosylcytosine (ara-C) conjugates with varying lipid moieties have provided valuable insights. For instance, analogs including ara-CDP-L-dimyristin (C14), ara-CDP-L-dipalmitin (C16), and ara-CDP-L-distearin (C18) were synthesized and evaluated. nih.gov In vitro experiments against mouse myeloma MPC-11 cells suggested a relationship between the antiproliferative activity and the length of the fatty acid side chains. nih.gov

| Conjugate | Acyl Chain Composition | Key Research Finding | Reference |

|---|---|---|---|

| ara-CDP-L-dimyristin | 2 x Myristoyl (C14:0) | Showed higher toxicity at elevated doses in vivo compared to longer-chain analogs. | nih.govresearchgate.net |

| ara-CMP-L-dipalmitin | 2 x Palmitoyl (C16:0) | A foundational conjugate in this class; its synthesis led to the isolation of a stable dicyclohexylurea adduct. | nih.gov |

| ara-CDP-L-distearin | 2 x Stearoyl (C18:0) | Demonstrated effective in vivo antitumor activity, with efficacy being largely independent of the longer chain length. | nih.gov |

Synthesis of Ether-Linked Lipid Conjugates

A significant challenge with ester-linked phospholipid prodrugs like this compound is their susceptibility to degradation by cellular lipases and other esterases. cdn-website.com This can lead to premature cleavage of the lipid anchors, affecting the drug's delivery and mechanism of action. To overcome this limitation, researchers have synthesized analogs featuring more chemically robust ether linkages. cdn-website.commdpi.com

The synthesis of ether-linked lipid conjugates involves connecting the nucleoside monophosphate to an alkylglycerol backbone. These 1-O-alkyl (ether) and 1-S-alkyl (thioether) analogs of ara-CDP-dipalmitin have shown significant antitumor activity, often superior to their ester-linked counterparts. nih.gov For example, conjugates such as ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol and its thioether equivalent were developed. nih.gov The rationale for this strategy is that the ether bond is resistant to hydrolysis by esterases, potentially allowing for better bioavailability and a more controlled release of the active ara-CMP within the target cell. cdn-website.com Studies comparing the three types of linkages found that the 1-S-alkyl (thioether) analogs displayed the strongest antitumor activity in mouse models, followed by the 1-O-alkyl (ether) and then the 1-O-acyl (ester) analogs. nih.gov

| Linkage Type | Example Conjugate Structure | Key Property | Reference |

|---|---|---|---|

| Ester | ara-CDP-dipalmitin | Susceptible to hydrolysis by cellular esterases. | cdn-website.com |

| Ether | ara-CDP-rac-1-O-hexadecyl-2-O-palmitoylglycerol | Resistant to esterase-mediated degradation, offering improved stability. | cdn-website.comnih.gov |

| Thioether | ara-CDP-rac-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol | Demonstrated the highest antitumor activity among the three linkage types in preclinical models. | nih.gov |

Incorporation of Isotopic Labels for Mechanistic Studies

To understand the metabolic fate and mechanism of action of phospholipid-nucleoside conjugates, isotopically labeled versions have been synthesized. nih.govresearchgate.net The incorporation of radioactive isotopes, such as Carbon-14 (¹⁴C), into the lipid portion of the molecule allows for precise tracking of the compound's distribution, metabolism, and excretion in biological systems.

A notable example is the synthesis of ara-CDP-L-di[1-¹⁴C]palmitin. nih.govresearchgate.net In this derivative, the carbon atom at the first position of each palmitic acid chain is replaced with a ¹⁴C isotope. By following the radioactive signal, researchers can conduct mechanistic studies to determine how the conjugate is absorbed, whether it is incorporated into cellular membranes, and the pathways by which the lipid carriers are cleaved to release the active ara-CMP. cdn-website.com This technique is crucial for verifying that the prodrug remains intact until it reaches its intended site of action and for understanding the disposition of the lipid carrier molecules after the drug is released. Such studies provide essential data that confirms the drug delivery mechanism and informs the design of more effective second-generation conjugates.

Biochemical Pathways and Molecular Mechanisms of Action

Intracellular Metabolic Transformations of Ara-CMP-Dipalmitin

Once inside the cell, this compound undergoes metabolic transformations to release its active component, ara-CMP (cytarabine monophosphate). This process involves enzymatic cleavage and can follow pathways analogous to natural lipid metabolism.

The primary route for the liberation of ara-CMP from its dipalmitin (B8236172) carrier is through enzymatic hydrolysis. researchgate.net Various cellular enzymes, including phosphodiesterases and lipases, are capable of cleaving the ester or phosphodiester bonds that link the lipid and nucleotide moieties. researchgate.netscispace.com Specifically, phosphodiesterase I and 5'-nucleotidase can hydrolyze the conjugate to release ara-CMP. researchgate.net This enzymatic action is crucial for the intracellular activation of the prodrug. The rate and extent of this hydrolysis can be influenced by the specific enzymes present in different cell types.

It has been noted that phospholipid conjugates of ara-C are susceptible to degradation by lipases and other esterases that target ester-linked lipid molecules. cdn-website.com The hydrolysis of similar phospholipid conjugates can be catalyzed by phospholipase D. researchgate.net In some contexts, the hydrolysis of the pyrophosphate bond of similar structures, like CDP-diglyceride, is carried out by CDP-diglyceride hydrolase, yielding CMP and phosphatidate. umich.edu

A noteworthy aspect of the metabolism of some ara-C phospholipid prodrugs, such as ara-CDP-DL-dipalmitin, is their ability to be processed in a manner analogous to cytidine (B196190) diphosphate-diglyceride (CDP-DG), a natural intermediate in lipid biosynthesis. google.comgoogleapis.com Enzymes in the liver can convert this analog into phosphatidylinositol, which results in the release of ara-CMP. google.comgoogleapis.com This metabolic route is significant because it mimics a natural biosynthetic pathway, potentially enhancing the efficiency of drug release within specific cellular compartments. The enzymes involved in these conversions are not strictly specific to the natural CDP-DG substrate, allowing them to process the ara-C analog. google.com

Enzymatic Hydrolysis and Liberation of Ara-CMP

Kinase-Independent Nucleotide Activation

A key advantage of this compound is its ability to deliver the monophosphorylated form of ara-C directly into the cell, thereby bypassing the initial and often rate-limiting step of activation required by the parent drug.

The conventional activation of ara-C to its cytotoxic form, ara-CTP, begins with phosphorylation to ara-CMP by the enzyme deoxycytidine kinase (dCK). cdn-website.comuzh.ch This initial phosphorylation is the rate-limiting step in the activation cascade. cdn-website.com By being formulated as this compound, the drug is delivered as the monophosphate nucleotide, thus circumventing the need for dCK activity. cdn-website.comgoogleapis.com This direct delivery of ara-CMP is a critical feature for overcoming a primary mechanism of drug resistance. cdn-website.com

A common mechanism of resistance to ara-C in cancer cells is the downregulation or mutation of deoxycytidine kinase, which prevents the effective conversion of ara-C to ara-CMP. googleapis.com Since the activation of this compound is independent of this kinase, it can remain effective against tumor cells that have developed resistance to ara-C through this mechanism. googleapis.comscispace.com This kinase-independent activation is expected to enhance antitumor activity and potentially lower toxicity by targeting resistant cell populations more effectively. googleapis.com The ability to bypass this resistance pathway underscores the therapeutic potential of phospholipid-nucleoside conjugates. researchgate.net

Bypassing Deoxycytidine Kinase Dependence

Cellular Internalization and Intracellular Distribution

The lipid nature of this compound significantly influences how it enters and distributes within cells. The dipalmitin moiety facilitates its transport across the cell membrane, a process that is distinct from the nucleoside transporters used by ara-C. cdn-website.com This altered route of entry can lead to different patterns of tissue distribution and intracellular localization. cdn-website.com Once inside the cell, the liponucleotide is subject to the metabolic processes described above, leading to the release of ara-CMP. The specific intracellular compartments where this release occurs can impact the subsequent phosphorylation to the active ara-CTP and its ultimate effect on DNA synthesis.

Role of Amphiphilicity in Membrane Interactions

This compound is a synthetic lipidated derivative of the nucleotide ara-CMP (1-β-D-arabinofuranosylcytosine 5'-monophosphate). ontosight.ai Its structure includes a pyrimidine (B1678525) base linked to a sugar moiety, which is further modified with dipalmitoyl lipid chains attached to the sugar phosphate (B84403) backbone. ontosight.ai This configuration renders the molecule amphiphilic, possessing both hydrophilic (the ara-CMP portion) and hydrophobic (the dipalmitin tail) properties. ontosight.ai

This amphiphilicity is crucial for its interaction with cell membranes. ontosight.airesearchgate.net Like other phosphonolipids, this compound can act as a component of membranes, which can be advantageous for its application in drug delivery systems. researchgate.net The lipid nature of the molecule facilitates its incorporation into liposomes, which are microscopic vesicles with a lipid bilayer structure similar to that of cell membranes. ontosight.aiuzh.ch These liposomal formulations can enhance the delivery of the therapeutic nucleotide into cells. ontosight.ai The interaction of amphiphilic molecules with membranes can affect the order and dynamics of the phospholipid headgroups and acyl chains within the membrane. nih.gov

Intracellular Pharmacodynamics and Active Metabolite Generation

Formation and Sustained Intracellular Accumulation of Ara-C Triphosphate (Ara-CTP)

Once inside the cell, the primary goal is the generation and accumulation of the active metabolite, ara-C triphosphate (ara-CTP). uzh.chcdn-website.com For the parent drug, ara-C, this is a multi-step process. First, ara-C is phosphorylated to ara-C monophosphate (ara-CMP) by deoxycytidine kinase. cdn-website.comresearchgate.net This initial phosphorylation is the rate-limiting step in the activation of ara-C. cdn-website.com Subsequently, ara-CMP is further phosphorylated to ara-C diphosphate (B83284) (ara-CDP) and then to the active ara-CTP. cdn-website.comresearchgate.net

This compound is designed to bypass the initial, rate-limiting phosphorylation step. cdn-website.com It is hypothesized that once inside the cell, the conjugate is metabolized by enzymes such as a phospholipase-C-like enzyme, which cleaves the molecule to release ara-CMP directly. cdn-website.comgoogle.com This "locks" the nucleotide within the cell and provides a sustained source for the subsequent generation of ara-CTP. cdn-website.com The direct release of ara-CMP is expected to enhance the antitumor activity compared to administering ara-C alone. google.comgoogleapis.com The sustained intracellular release from the lipid conjugate can lead to prolonged exposure of the cancer cells to the active drug form. researchgate.net

Targeting DNA Synthesis and Cellular Replication Processes

The ultimate cytotoxic effect of this compound is mediated by its active metabolite, ara-CTP. uzh.chcdn-website.com Ara-CTP is a potent inhibitor of DNA synthesis. uzh.chcdn-website.com It achieves this by competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA chain during replication. researchgate.net

Once incorporated into the DNA strand by DNA polymerase, ara-CTP terminates chain elongation. uzh.chcdn-website.com This leads to DNA strand breaks and ultimately inhibits cellular replication, inducing cell death (apoptosis). uzh.chcdn-website.com The incorporation of ara-CMP into DNA has been shown to dramatically slow the rate of DNA synthesis. caymanchem.com By providing a sustained intracellular pool of ara-CMP for conversion to ara-CTP, this compound ensures a continuous disruption of DNA synthesis in proliferating cancer cells. researchgate.netcaymanchem.com

Preclinical Pharmacological Evaluation in Cellular and Animal Models

Assessment of Antiproliferative Activity in In Vitro Cell Culture Systems

The initial evaluation of a novel compound's anticancer potential typically begins with in vitro studies, where its effect on cancer cell growth is measured directly.

Ara-CMP-dipalmitin and related phospholipid conjugates have been tested for their antiproliferative activity against several cancer cell lines, primarily those of hematological origin. researchgate.netnih.gov Studies involving murine L1210 lymphoid leukemia and mouse myeloma MPC-11 cells have been documented. researchgate.netnih.govmolaid.com

In these in vitro systems, the antiproliferative activity of phospholipid prodrugs, including this compound, was found to be less potent on a molar basis when compared to the parent compound, cytarabine (B982). researchgate.netnih.govmolaid.com This suggests that the direct cytotoxicity of the conjugate is lower than that of free ara-C in cell culture.

| Compound | Cell Line | Observation | Reference |

|---|---|---|---|

| This compound and other phospholipid prodrugs | Mouse Myeloma (MPC-11), L1210 Lymphoid Leukemia | Less active than ara-C on a molar basis (as determined by ED50). | researchgate.netnih.gov |

| Ara-CMP and Ara-CDP-alkyl esters | L1210 Lymphoid Leukemia | Less growth inhibiting than ara-CDP-steroids and ara-C. | nih.gov |

The structural characteristics of the lipid attached to the ara-C nucleotide play a significant role in the compound's biological activity. In studies with mouse myeloma cell lines, evidence suggested that the antiproliferative activity was related to the chain length of the fatty acid side chains. researchgate.netnih.govmolaid.com Specifically, conjugates containing longer, saturated fatty acids demonstrated greater antiproliferative effects in murine myeloma cells. cdn-website.com However, this correlation regarding the effect of chain length was not as distinct in the L1210 leukemia cell line. cdn-website.com

Evaluation across Diverse Cancer Cell Lines (e.g., Leukemia, Myeloma)

In Vivo Efficacy Studies in Murine Tumor Models

Following in vitro assessment, the therapeutic potential of this compound and its analogs was evaluated in living organisms, specifically in mouse models of cancer.

In stark contrast to the in vitro findings, phospholipid-ara-C conjugates demonstrated significantly superior efficacy in vivo compared to the parent drug, ara-C. nih.govcdn-website.com In murine models bearing L1210 lymphoid leukemia, these prodrugs were shown to be much more effective than cytarabine. researchgate.netnih.gov The covalent linkage between the phospholipid and ara-C is considered essential for this enhanced in vivo efficacy. cdn-website.com For instance, the closely related conjugate, ara-CDP-L-dipalmitin, resulted in a 188% increase in lifespan (% ILS) in one study, a significant improvement over ara-C alone. cdn-website.com Other research has also confirmed that conjugates like ara-CDP-L-dipalmitin are more active than ara-C administered alone or in simple mixture with the lipid component. researchgate.net

| Compound | Optimal Dose (mg/kg/day) | ED50 (mg/kg/day) | Increase in Lifespan (% ILS) | Reference |

|---|---|---|---|---|

| Ara-C | 65 | 0.99 | 65 | cdn-website.com |

| Ara-CDP-L-dipalmitin | 65 | 9.6 | 188 | cdn-website.com |

| Ara-CDP-L-distearin | 195 | 20 | 167 | cdn-website.com |

| Ara-CDP-L-dimyristin | 15 | 16 | 153 | cdn-website.com |

| Ara-CMP-L-dipalmitin | 13.4 | 75 | - | cdn-website.com |

However, some evidence from these in vivo studies indicated that toxicity might be related to chain length. The conjugate with the shortest fatty acid side chain, ara-CDP-L-dimyristin, was observed to be more toxic at higher dosages compared to the derivatives with longer chains. researchgate.netnih.gov

Advanced Formulation and Drug Delivery System Design

Development of Liposomal Formulations for Enhanced Delivery

Liposomes, microscopic vesicles composed of a lipid bilayer, offer a versatile platform for drug delivery, capable of encapsulating both hydrophilic and hydrophobic molecules. uzh.chnih.gov For amphiphilic prodrugs like Ara-CMP-dipalmitin, liposomal formulation provides a dual advantage: the lipid moiety facilitates stable incorporation into the liposomal membrane, while the formulation protects the drug from premature degradation and modifies its distribution in the body. nih.govuzh.ch

Encapsulation Principles for Amphiphilic Nucleoside Prodrugs

The encapsulation of amphiphilic nucleoside prodrugs such as this compound within liposomes is governed by the molecule's unique chemical structure. The lipid chains, specifically the dipalmitoyl groups, allow for stable integration into the lipid bilayer of the liposome (B1194612). ontosight.aiuzh.ch This is in contrast to purely hydrophilic drugs, which are encapsulated in the aqueous core, or highly hydrophobic drugs, which partition entirely within the lipid membrane. nih.gov The amphiphilic nature of this compound allows it to anchor within the bilayer, with the hydrophilic nucleoside portion potentially oriented towards the aqueous environment. ontosight.ai This stable incorporation is crucial for achieving a high drug-loading capacity and ensuring the integrity of the liposomal formulation. uzh.ch

Impact of Lipid Composition and Formulation Parameters on Drug Release Kinetics

The composition of the liposome itself plays a critical role in determining the release kinetics of the encapsulated this compound. The choice of phospholipids (B1166683) and the inclusion of other components like cholesterol can significantly influence the fluidity and stability of the lipid bilayer. nih.gov For instance, the use of lipids with higher phase transition temperatures can result in a more rigid and less permeable membrane, leading to a slower, more sustained release of the drug.

The table below illustrates how different lipid compositions can affect the properties of liposomal drug carriers.

| Lipid Composition | Key Characteristics | Impact on Drug Release |

| Dipalmitoylphosphatidylcholine (DPPC) | High phase transition temperature, forms rigid bilayers. | Slower, sustained release. researchgate.net |

| Egg Phosphatidylcholine (EPC) / Cholesterol | Forms less rigid, "leaky" bilayers. | Faster drug release. liposomes.ca |

| PEGylated Lipids | Creates a hydrophilic layer on the liposome surface. | Prolongs circulation time, can reduce immediate release. mdpi.comdovepress.com |

This table provides a generalized overview based on established principles of liposome formulation. Specific release kinetics for this compound would require experimental data.

Optimization for Prolonged Systemic Circulation and Tumor Accumulation

A key objective in cancer therapy is to maximize the drug's concentration at the tumor site while minimizing exposure to healthy tissues. Liposomal formulations of this compound can be optimized to achieve this through several strategies. One of the most effective methods is PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the liposome surface. mdpi.comdovepress.com This creates a hydrophilic shield that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of the liposomes in the bloodstream. dovepress.com

This extended circulation time increases the probability of the liposomes accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. scispace.com The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow these long-circulating nanocarriers to extravasate and accumulate preferentially at the tumor site. dovepress.comscispace.com Studies with other liposomal drugs have demonstrated that this passive targeting can lead to significantly higher drug concentrations in tumors compared to the administration of the free drug. liposomes.ca Furthermore, research suggests that an "over-threshold" dosing strategy with liposomes can saturate the liver's clearance mechanisms, further boosting tumor accumulation. nih.gov

Exploration of Micellar Systems as Alternative Delivery Platforms

Micellar systems represent another promising avenue for the delivery of amphiphilic compounds like this compound. Micelles are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, typically formed by amphiphilic block copolymers or surfactants. gmpua.com For a lipidated prodrug, the lipid tails would be sequestered within the hydrophobic core, while the more polar nucleoside head would be oriented towards the aqueous exterior.

Strategies for Targeted Delivery and Pharmacokinetic Modulation

Beyond the passive accumulation afforded by the EPR effect, active targeting strategies can be employed to further enhance the delivery of this compound to cancer cells. nih.gov This involves modifying the surface of the liposomes or micelles with ligands—such as antibodies, aptamers, or small molecules—that specifically bind to receptors overexpressed on the surface of tumor cells. nih.govnih.gov This targeted approach can increase the cellular uptake of the drug carrier, leading to a more potent therapeutic effect. nih.gov

Pharmacokinetic modulation is another key advantage of using delivery systems for this compound. By encapsulating the prodrug, its rapid clearance and deamination in the bloodstream can be significantly reduced. researchgate.net This protection leads to a longer plasma half-life and sustained release of the active compound, which is crucial for S-phase specific drugs like cytarabine (B982) (the parent compound of this compound). researchgate.netnih.gov Studies on similar lipidated nucleoside analogs have shown that formulation into nanocarriers can dramatically alter their pharmacokinetic profiles, leading to prolonged exposure of tumor cells to the cytotoxic agent. nih.govnih.gov This modulation of pharmacokinetics can transform a rapidly cleared drug into a long-acting therapeutic agent, improving its efficacy and potentially reducing the frequency of administration.

Considerations for Passive Tumor Targeting

The strategic design of drug delivery systems for this compound leverages passive tumor targeting, a phenomenon primarily driven by the Enhanced Permeability and Retention (EPR) effect. This effect is a hallmark of many solid tumors, which exhibit unique physiological characteristics compared to healthy tissues.

Solid tumors often induce the formation of new blood vessels through angiogenesis. These vessels are typically abnormal, with poorly aligned endothelial cells creating fenestrations or gaps. Additionally, tumor tissues often have impaired lymphatic drainage. This combination of "leaky" vasculature and poor lymphatic clearance allows for the preferential accumulation of macromolecular drug carriers, such as liposomes, within the tumor microenvironment. acs.orgdovepress.comnih.gov

For a drug delivery system encapsulating this compound to effectively utilize the EPR effect, its physicochemical properties are of critical importance. Key considerations include:

Particle Size: The size of the drug carrier is a crucial determinant for successful extravasation from the blood vessels into the tumor interstitium. To pass through the endothelial gaps, liposomes or nanoparticles should generally be smaller than 400 nm, with more effective accumulation often observed for particles under 200 nm. mdpi.com

Surface Chemistry: The surface properties of the carrier can influence its circulation time in the bloodstream. Formulations are often designed to be "stealth" by incorporating hydrophilic polymers like polyethylene glycol (PEG) onto the liposome surface. This PEGylation creates a hydrophilic shield that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation and increasing the probability of reaching the tumor site. mdpi.commdpi.com

Formulation Stability: The liposomal formulation must be stable enough to remain intact while circulating in the bloodstream, preventing premature release of the encapsulated this compound.

This compound is an amphiphilic molecule, a characteristic that makes it highly suitable for incorporation into the lipid bilayer of liposomes. ontosight.ai Its dipalmitin (B8236172) lipid chains anchor the molecule within the membrane, while the polar ara-CMP head group can be oriented towards the aqueous phase. Studies with liposomal formulations of this compound and similar compounds have shown promising results in preclinical models, demonstrating increased accumulation of the drug in tumor tissues and improved survival rates. ontosight.ai

Approaches for Modulating Biodistribution and Cellular Specificity

Modulating the biodistribution and enhancing the cellular specificity of this compound are key objectives to maximize its therapeutic efficacy while minimizing systemic toxicity. The conjugation of the parent drug, cytarabine (ara-C), to a dipalmitin lipid moiety fundamentally alters its pharmacological profile.

One of the primary challenges with ara-C is its short plasma half-life due to rapid deamination by the enzyme cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside. uzh.ch By creating the this compound conjugate, the molecule gains resistance to this enzymatic degradation. cdn-website.com This increased stability leads to a longer circulation time and a modified biodistribution profile, increasing the likelihood of the drug reaching its target tumor cells.

The cellular uptake mechanism is also significantly altered. Ara-C, being a hydrophilic molecule, relies on specific nucleoside transporters to enter cells. cdn-website.com In contrast, the lipophilic nature of this compound allows it to bypass this transport system. It is believed to be taken up by cells via passive diffusion through the cell membrane or other alternative internalization mechanisms. scispace.com This change in uptake mechanism can be particularly advantageous in overcoming resistance in tumor cells that have downregulated their nucleoside transporters.

Once inside the cell, the conjugate is designed to be hydrolyzed by intracellular enzymes, such as esterases, to release ara-CMP. cdn-website.com This approach offers a distinct advantage in cellular specificity. The activation of ara-C to its cytotoxic form requires a series of phosphorylation steps, with the initial conversion to ara-CMP by deoxycytidine kinase being the rate-limiting step. uzh.chcdn-website.com By delivering ara-CMP directly, the formulation bypasses this rate-limiting step, potentially leading to higher intracellular concentrations of the active metabolites and enhanced cytotoxicity in target cells. uzh.ch

In vivo studies comparing phospholipid-ara-C conjugates to the parent drug have demonstrated superior efficacy. For example, in mice with L1210 lymphoid leukemia, lipid conjugates were significantly more effective than ara-C. nih.govresearchgate.net

The table below presents comparative in vivo data for ara-CMP-L-dipalmitin and other related conjugates against L1210 murine lymphoid leukemia cells, illustrating the enhanced therapeutic effect of the lipid-conjugated forms.

| Compound | ED₅₀ (μg/mL) | Optimal Dose (mg/kg/day for 5 days) | Increase in Life Span (%) |

|---|---|---|---|

| ara-C | 0.1 | 15 | 65 |

| ara-CMP-L-dipalmitin | 13.4 | 75 | 75 |

| ara-CDP-L-dipalmitin | 9.6 | 65 | 188 |

| ara-CDP-L-distearin | 20 | 195 | 167 |

| ara-CDP-L-dimyristin | 16 | 15 | 153 |

| ara-CDP-L-diolein | 27 | 62 | 153 |

Table 1: In vivo activity of ara-C lipid conjugates against L1210 lymphoid leukemia in mice. Data from Ryu et al. cdn-website.comnih.gov

These approaches, combining passive targeting through advanced formulation design with modulated biodistribution and cellular specificity inherent to the lipid conjugate, form a comprehensive strategy to enhance the therapeutic potential of this compound.

Concluding Perspectives and Future Research Directions

Comparative Advantages within the Nucleoside Prodrug Landscape

The therapeutic efficacy of nucleoside analogues is often hampered by rapid metabolic inactivation and poor cellular uptake. Ara-CMP-dipalmitin is a chemically engineered solution designed to circumvent these issues, offering distinct advantages over its parent compound and other derivatives.

Cytarabine's clinical utility is limited by its short plasma half-life, a consequence of rapid deamination by cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside (Ara-U). researchgate.netuzh.ch Furthermore, as a polar molecule, its passage across cell membranes is restricted, and its activation requires intracellular phosphorylation, a process that can be a rate-limiting step. uzh.chscispace.com

This compound and similar lipid-drug conjugates are designed to address these fundamental weaknesses. researchgate.net By covalently linking cytarabine (B982) monophosphate (Ara-CMP) to a dipalmitin (B8236172) lipid moiety, the molecule gains several key advantages:

Resistance to Deamination : The phospholipid structure protects the cytarabine molecule from enzymatic degradation by cytidine deaminase. cdn-website.comscribd.com This protection leads to a longer circulation time and sustained exposure of tumor cells to the active agent.

Bypassing Initial Phosphorylation : By delivering Ara-CMP directly, the prodrug bypasses the initial and often rate-limiting phosphorylation step required to activate Ara-C. cdn-website.comgoogle.com This is particularly advantageous in tumor cells that may have developed resistance through reduced deoxycytidine kinase activity.

Enhanced Cellular Uptake : The lipophilic nature of the conjugate is believed to facilitate cellular uptake via passive diffusion or alternative internalization mechanisms, circumventing reliance on specific nucleoside transporters which can also be a source of drug resistance. scispace.comcdn-website.com

Superior In Vivo Efficacy : Preclinical studies in murine leukemia models (L1210) have demonstrated that phospholipid-Ara-C conjugates are significantly more effective than Ara-C alone. cdn-website.comnih.gov For instance, one study noted a substantial increase in the percentage of increased life span (% ILS) for the lipid conjugate compared to the parent drug. cdn-website.com

| Feature | Cytarabine (Ara-C) | This compound | Reference |

|---|---|---|---|

| Metabolic Stability | Rapidly inactivated by cytidine deaminase | Resistant to cytidine deaminase | cdn-website.comscribd.com |

| Activation Pathway | Requires initial phosphorylation by deoxycytidine kinase (rate-limiting) | Bypasses the initial phosphorylation step by delivering Ara-CMP | cdn-website.comgoogle.com |

| Cellular Uptake | Dependent on nucleoside transporters | Enhanced lipophilic uptake, less dependent on transporters | scispace.comcdn-website.com |

| Preclinical Efficacy (vs. L1210 Leukemia) | Modest activity (% ILS = 32) in some studies | Significantly higher activity (% ILS = 260) | cdn-website.com |

The unique mechanism and improved pharmacological profile of this compound suggest a strong potential for synergistic combinations with other anticancer agents. While direct combination studies on this compound are not extensively documented, the principle is well-established for cytarabine and other lipid-based formulations. scispace.com Combination therapy in cancer treatment aims to enhance efficacy, overcome resistance, and reduce toxicity.

The potential for synergy exists with:

Anthracyclines : A standard combination in leukemia induction therapy, the enhanced and sustained plasma concentration of Ara-CMP from the prodrug could potentiate the cytotoxic effects of anthracyclines. scispace.com

Other Nucleoside Analogues : Combining with purine (B94841) nucleoside analogs like fludarabine, which has been explored with cytarabine, could create a more comprehensive blockade of DNA synthesis. scispace.com

Targeted Therapies : As more targeted agents become available, the potential to combine them with an optimized backbone chemotherapy like this compound is a promising avenue. The reduced potential for certain resistance mechanisms with the prodrug makes it an attractive partner. nih.gov Studies with other fatty acid derivatives of cytarabine have shown additive or synergistic activity with drugs like gemcitabine (B846) and topotecan. scispace.com

Differentiation from Other Cytarabine Derivatives

Methodological Innovations in Liponucleotide Research

Progress in the development of complex molecules like this compound is intrinsically linked to advancements in analytical and preclinical evaluation techniques.

The characterization of liponucleotides is a multi-faceted challenge due to their amphipathic nature and tendency to form complex structures. A suite of advanced analytical methods is essential to ensure the quality, stability, and characterization of these compounds. ijpsjournal.com

Chromatography and Mass Spectrometry : High-Performance Liquid Chromatography (HPLC) is fundamental for assessing the purity and quantifying the drug content of the conjugate. ijpsjournal.com When coupled with Mass Spectrometry (MS), it becomes a powerful tool for structural elucidation and identification of metabolites. mdpi.com Techniques like tandem mass spectrometry (MS/MS) can provide detailed fragmentation data to confirm the molecular structure. creative-biostructure.com

Particle Size and Morphology Analysis : For liposomal formulations of liponucleotides, Dynamic Light Scattering (DLS) is used to determine particle size and distribution, while Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the vesicle morphology and lamellarity (the number of lipid bilayers). ijpsjournal.comdigitellinc.com

Metabolic Tracking : Understanding the in vivo fate of this compound is crucial. The use of radioactively labeled compounds, such as the derivative ara-CDP-L-di[1-14C]palmitin, allows for precise tracking of the molecule's distribution, metabolism, and excretion. nih.govresearchgate.net Modern metabolomic approaches using high-resolution mass spectrometry can also profile the metabolic perturbations caused by the drug in target cells, offering insights into its mechanism of action. nih.govcambridge.org

The translation of a promising compound from the laboratory to the clinic depends on the predictive power of its preclinical models. signavitae.com For this compound, this involves both in vitro and in vivo systems.

In Vitro Cell-Based Assays : Initial screening is performed on various cancer cell lines. For this compound, studies have utilized murine myeloma (MPC-11) and lymphoid leukemia (L1210) cells. nih.gov These models are essential for determining basic antiproliferative activity and for mechanistic studies, such as investigating uptake pathways and resistance. cdn-website.com

In Vivo Animal Models : Murine models of leukemia are the cornerstone for evaluating the in vivo efficacy of cytarabine derivatives. physiology.org The L1210 lymphoid leukemia model in mice has been used extensively to compare the therapeutic effectiveness of this compound against standard Ara-C, consistently demonstrating the superiority of the lipid conjugate. cdn-website.comnih.gov These models allow for the assessment of key outcomes such as increased life span and the identification of long-term survivors, which are critical indicators of potent antitumor activity. nih.gov

| Preclinical Model | Compound Tested | Key Finding | Reference |

|---|---|---|---|

| L1210 Murine Leukemia (in vivo) | Ara-CDP-L-dipalmitin | Demonstrated superior efficacy compared to Ara-C alone, with a 30-day survivor in the treatment group. | cdn-website.com |

| MPC-11 Myeloma & L1210 Leukemia (in vitro) | Ara-CMP-L-dipalmitin | Antiproliferative activity was observed, with some evidence that activity was related to the fatty acid chain length in the myeloma cell line. | nih.gov |

| WEHI-3B Myelomonocytic Leukemia (in vivo) | Ara-CDP-L-dipalmitin | Found to be effective, although a thioether-linked lipid conjugate (ara-CDP-D,L-PTBA) showed higher efficacy in this model. | researchgate.net |

Advanced Analytical Techniques for Characterization and Metabolic Tracking

Emerging Challenges and Uncharted Research Avenues

Despite the clear advantages of the liponucleotide strategy, several challenges and unanswered questions remain, paving the way for future research.

Optimizing the Lipid Carrier : While dipalmitin is a common choice, the precise impact of varying the fatty acid chain length and saturation on the conjugate's stability, bioavailability, and efficacy is not fully understood. cdn-website.comnih.gov Research into novel lipid moieties or alternative linker chemistries could further refine the pharmacological properties of these prodrugs.

Understanding Intracellular Processing : The exact mechanisms and efficiency of the intracellular hydrolysis of the conjugate to release Ara-CMP are critical to its function but require more detailed investigation. Identifying the specific esterases involved and how their expression levels in different tumor types affect drug efficacy is an important research avenue. scispace.com

Exploring Broader Therapeutic Applications : Research on this compound has been heavily focused on hematological malignancies. scispace.comresearchgate.net Its potential efficacy against solid tumors, particularly those known to be resistant to conventional Ara-C, is an uncharted area that warrants exploration. cdn-website.com

Development for Other Pathologies : The principles of liponucleotide delivery are not exclusive to cancer. Recent research has explored using liponucleotides like CDP-choline for treating acute respiratory distress syndrome (ARDS), suggesting that lipid-drug conjugate technology could be applied to a wider range of diseases where targeted delivery and improved pharmacokinetics are needed. nih.govresearchgate.net

Future work will likely focus on creating next-generation liponucleotides with even greater stability and tumor specificity, potentially through the addition of active targeting ligands to the liposome (B1194612) surface. mdpi.comresearchgate.net Continued innovation in analytical and preclinical modeling will be paramount to successfully advancing these complex and promising therapeutic agents.

Comprehensive Elucidation of Enzymatic Hydrolysis and Substrate Specificity

The biotransformation of this compound is a critical determinant of its therapeutic activity, as the compound itself is a prodrug requiring enzymatic cleavage to release the active monophosphate nucleotide, ara-CMP. Research indicates that the enzymatic hydrolysis of such lipid-conjugated nucleotides is a complex process involving several enzyme classes.

Studies on various 1-β-D-arabinofuranosylcytosine (ara-C) conjugates have shown that enzymes such as phosphodiesterase I, 5'-nucleotidase, and acid phosphatase are capable of hydrolyzing these molecules to ultimately yield ara-C. researchgate.net Conversely, these conjugates have demonstrated resistance to hydrolysis by alkaline phosphatase and adenosine (B11128) deaminase. researchgate.net The enzymatic pathways for analogous compounds are not always straightforward; reduced antitumor activity in some phosphotriester derivatives of cytarabine has been attributed to inefficient hydrolysis to the desired 5'-mononucleotide (ara-CMP) or alternative decomposition pathways. chapman.edu

The metabolism of the related compound, ara-CDP-DL-dipalmitin, has been shown to mimic that of the endogenous liponucleotide, cytidine diphosphate (B83284) diglyceride (CDP-DG). google.comgoogleapis.com Enzymes present in rat and human liver can convert this analog into phosphatidylinositol, which liberates ara-CMP in a manner that is independent of the kinase activity required for the phosphorylation of the parent drug, ara-C. google.comgoogleapis.comgoogle.com This kinase-independent activation is a significant advantage, as the efficacy of ara-C can be limited by the activity of deoxycytidine kinase. google.comgoogle.com

Further research into a CDP-diglyceride hydrolase found in mammalian brain tissue revealed that it can hydrolyze CDP-dipalmitin to produce CMP and phosphatidate. umich.edu Interestingly, the activity of this enzyme is inhibited by ara-CMP and ara-C itself, suggesting a potential feedback mechanism that could influence the intracellular concentration of the active metabolite. umich.edu The enzymes involved in these conversions exhibit a degree of substrate promiscuity, as they can also process analogs containing different nucleoside bases like adenosine, guanosine, and uridine. google.comgoogleapis.com

A comprehensive understanding of the specific enzymes responsible for the hydrolysis of this compound within target cells and the factors influencing their activity is paramount. Future research should focus on identifying these specific hydrolases and characterizing their substrate specificity and kinetic profiles. This knowledge is essential for predicting therapeutic response and designing more efficient lipid-based nucleotide prodrugs.

Table 1: Enzymatic Hydrolysis of Ara-C Conjugates

| Enzyme Class | Activity on Ara-C Conjugates | Outcome of Hydrolysis | Reference |

| Phosphodiesterase I | Active | Hydrolyzes conjugate, contributing to the release of ara-CMP and subsequently ara-C. | researchgate.net |

| 5'-Nucleotidase | Active | Contributes to the further hydrolysis of ara-CMP to ara-C. | researchgate.net |

| Acid Phosphatase | Active | Involved in the overall hydrolysis cascade of the conjugates. | researchgate.net |

| Alkaline Phosphatase | Resistant | Does not significantly hydrolyze the tested ara-C conjugates. | researchgate.net |

| Adenosine Deaminase | Resistant | Does not significantly hydrolyze the tested ara-C conjugates. | researchgate.net |

| CDP-Diglyceride Hydrolase | Active (on CDP-dipalmitin) | Hydrolyzes the pyrophosphate bond; inhibited by ara-CMP and ara-C. | umich.edu |

| Liver Enzymes | Active (on ara-CDP-DL-dipalmitin) | Converts the prodrug to phosphatidylinositol, releasing ara-CMP. | google.comgoogleapis.com |

Development of Next-Generation Lipid-Conjugated Nucleotide Prodrugs

The development of this compound represents a strategic approach to overcome the limitations of conventional nucleoside analog therapy, such as poor membrane permeability and rapid metabolic inactivation. chapman.edunih.gov By covalently attaching lipid moieties to the nucleotide, these prodrugs exhibit enhanced lipophilicity, which can improve pharmacokinetic profiles and facilitate cellular uptake. nih.govresearchgate.net The success of this strategy has spurred the development of next-generation lipid-conjugated nucleotide prodrugs with improved therapeutic indices.

Research has expanded to include a variety of phospholipid-ara-C conjugates with different lipid chains, such as ara-CDP-L-distearin, ara-CDP-L-dimyristin, and ara-CDP-L-diolein. researchgate.netnih.gov Studies have shown that the nature of the lipid chain, including its length and degree of saturation, can significantly influence the conjugate's antiproliferative activity and toxicity. nih.gov For instance, while in vitro activity was sometimes lower than the parent compound, in vivo studies demonstrated that these phospholipid prodrugs were markedly more effective than ara-C. nih.govmolaid.com

The future of lipid-based drug delivery is moving towards more sophisticated nanocarrier systems. cas.org Next-generation platforms include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are engineered to offer greater physical stability, higher drug-loading capacity, and more precise control over drug release compared to simple liposomes. cas.org These advanced nanoparticles can be manufactured on a large scale and show better tolerance to sterilization. cas.org

Furthermore, combining the lipid prodrug concept with advanced nanocarriers leads to a "double prodrug" approach. nih.gov Encapsulating a lipid-conjugated nucleotide within a lipid nanoparticle, such as a liposome, SLN, or a lipid-polymer hybrid nanoparticle (LPHNP), can protect the prodrug from premature enzymatic degradation in the bloodstream and enhance its delivery to target tissues. nih.govbiomedpharmajournal.orgnih.gov This strategy leverages the benefits of both the lipid conjugate (enhanced cellular entry) and the nanoparticle carrier (improved stability and targeting). nih.govresearchgate.net As the field moves toward precision medicine, these advanced lipid-based delivery systems will be pivotal in creating highly targeted and effective treatments for various diseases, including cancer. cas.org

Table 2: Investigated Phospholipid-Ara-C Conjugates

| Compound Name | Lipid Moiety | Key Research Finding | Reference |

| Ara-CMP-L-dipalmitin | Dipalmitin | A synthetic lipidated derivative of ara-CMP designed for improved pharmacokinetics. | researchgate.netnih.govontosight.ai |

| Ara-CDP-L-distearin | Distearin | A phospholipid conjugate developed and tested as a prodrug of ara-C. | researchgate.netnih.gov |

| Ara-CDP-L-dimyristin | Dimyristin | Showed that fatty acid chain length can impact toxicity at higher doses in vivo. | nih.govmolaid.com |

| Ara-CDP-L-diolein | Diolein | One of several new phospholipid conjugates prepared to improve upon the parent drug, ara-C. | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ara-cmp-dipalmitin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis should follow peer-reviewed protocols, such as stepwise acylation of cytidine monophosphate with dipalmitin under anhydrous conditions. Reproducibility requires strict documentation of reaction parameters (temperature, solvent purity, molar ratios) and validation via independent replication. Include raw NMR and mass spectrometry (MS) data in appendices to verify intermediate purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structure?

- Methodological Answer : Use -/-NMR to confirm esterification sites and lipid chain integration. High-resolution MS (HRMS) validates molecular weight, while HPLC with evaporative light scattering detection (ELSD) quantifies purity. Cross-reference spectral libraries and report retention times with calibration curves .

Q. How to validate this compound’s bioactivity using in vitro assays?

- Methodological Answer : Employ dose-response curves in cell-based assays (e.g., cytotoxicity or membrane permeability tests). Include positive/negative controls and triplicate measurements. Use ANOVA for statistical significance and report IC values with confidence intervals. Ensure adherence to ethical guidelines for cell-line sourcing .

Advanced Research Questions

Q. What strategies can address contradictions in this compound’s pharmacological data across different studies?

- Methodological Answer : Conduct meta-analyses to identify variables (e.g., assay conditions, solvent systems) causing discrepancies. Use Bland-Altman plots to assess bias between datasets. Replicate conflicting experiments under standardized protocols and apply sensitivity analysis to isolate confounding factors .

Q. How should researchers design experiments to investigate this compound’s stability under varying physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 2–8, 37°C) and monitor degradation via LC-MS/MS over time. Include stability-indicating assays (e.g., oxidative stress testing). Use Arrhenius plots to predict shelf-life and identify degradation products for toxicological assessment .

Q. How to develop a FAIR-compliant data management plan (DMP) for this compound research?

- Methodological Answer : Define data types (spectra, assay results) and formats (mzML for MS, CIF for crystallography). Use repositories like Zenodo for public archiving. Assign DOIs and metadata tags for discoverability. Document ontologies (e.g., ChEBI IDs) to enhance interoperability .

Q. What interdisciplinary approaches enhance understanding of this compound’s interactions in biological systems?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with experimental surface plasmon resonance (SPR) to model membrane binding. Validate via fluorescence anisotropy or cryo-EM. Publish integrated datasets with cross-disciplinary metadata standards .

Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?

- Methodological Answer : Use docking software (AutoDock Vina) to predict binding affinities against target proteins. Validate with isothermal titration calorimetry (ITC) and correlate in silico scores with experimental . Share forcefield parameters and simulation trajectories in supplementary materials .

Q. What meta-analysis frameworks are suitable for synthesizing heterogeneous data on this compound?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for variability across studies. Perform subgroup analyses by experimental methodology (e.g., in vitro vs. in vivo) and publish forest plots with heterogeneity indices (I) .

Data Presentation and Compliance

- Tables : Include detailed parameter tables for synthesis (e.g., solvent ratios, yields) and assay conditions (e.g., buffer compositions). Use FAIR-aligned templates for datasets .

- Reproducibility : Archive raw data (NMR spectra, chromatograms) in institutional repositories with version control. Reference appendices for supplementary figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.